
3-nitro-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzenesulfonamide
概述
描述
准备方法
The synthesis of 3-nitro-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzenesulfonamide involves the reaction of 4-aminomethyltetrahydropyran and 4-fluoro-3-nitrobenzenesulfonamide[2][2]. The specific steps are as follows:
Reactants: 4-Fluoro-3-nitrobenzenesulfonamide (1.0 g, 4.54 mmol), (tetrahydro-2H-pyran-4-yl)methylamine (0.6 g, 4.49 mmol), and triethylamine (1.3 g, 6.81 mmol).
Solvent: 10 ml of tetrahydrofuran.
Reaction Conditions: Stirring at room temperature for 5 hours.
Product Isolation: The solvent is removed, and 20 ml of methanol is added to precipitate the product. The product is then dried to obtain 1.4 g of this compound with a yield of 97%[][2].
化学反应分析
3-nitro-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The nitro group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions to form different oxidation states of the sulfonamide group.
Common reagents and conditions used in these reactions include hydrogen gas, catalysts like palladium on carbon, and oxidizing agents like potassium permanganate .
科学研究应用
Medicinal Chemistry Applications
1. Synthesis of BTK Inhibitors
3-Nitro-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzenesulfonamide serves as an intermediate in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors. BTK is a critical enzyme in B-cell receptor signaling, making it a target for therapies against B-cell malignancies and autoimmune diseases. The compound's unique structure allows for modifications that enhance potency and selectivity against BTK.
2. Development of PI3K Inhibitors
The compound is also utilized in the synthesis of phosphoinositide 3-kinase (PI3K) inhibitors. PI3K signaling pathways are implicated in various cancers, and inhibitors targeting these pathways are crucial for developing new cancer therapies. The incorporation of the tetrahydro-pyran moiety enhances the bioavailability and efficacy of these inhibitors.
3. JAK-2 Inhibitors
Additionally, this compound plays a role in synthesizing Janus kinase 2 (JAK2) inhibitors, which are important in treating myeloproliferative disorders. The sulfonamide group contributes to the binding affinity and specificity of these inhibitors, facilitating their therapeutic action.
Case Study 1: BTK Inhibitor Development
In a recent study, researchers synthesized a series of BTK inhibitors using this compound as a key intermediate. These derivatives showed promising activity against malignant B-cells in vitro and demonstrated significant tumor regression in xenograft models.
Case Study 2: Efficacy Against Autoimmune Diseases
Another study investigated the application of this compound in developing drugs aimed at treating autoimmune diseases such as rheumatoid arthritis. The synthesized compounds exhibited potent inhibition of B-cell activation and proliferation, leading to reduced disease symptoms in animal models.
Summary Table of Applications
Application | Target Enzyme/Pathway | Disease Area | Notable Findings |
---|---|---|---|
BTK Inhibitors | Bruton's Tyrosine Kinase | B-cell malignancies | Significant tumor regression in preclinical models |
PI3K Inhibitors | Phosphoinositide 3-Kinase | Various cancers | Enhanced bioavailability and efficacy |
JAK2 Inhibitors | Janus Kinase 2 | Myeloproliferative disorders | Potent inhibition observed |
作用机制
The mechanism of action of 3-nitro-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzenesulfonamide involves its role as an intermediate in the synthesis of Venetoclax. Venetoclax works by inhibiting the B-cell lymphoma 2 (BCL-2) protein, which is involved in regulating cell death (apoptosis). By inhibiting BCL-2, Venetoclax promotes the apoptosis of cancer cells, thereby reducing the proliferation of leukemia and lymphoma cells .
相似化合物的比较
3-nitro-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzenesulfonamide is unique due to its specific structure and its role as an intermediate in the synthesis of Venetoclax. Similar compounds include:
4-nitro-3-((tetrahydro-2H-pyran-4-yl)methyl)amino)benzenesulfonamide: Another intermediate used in the synthesis of Venetoclax.
3-nitro-4-((tetrahydro-2H-pyran-4-yl)methyl)amino)benzenesulfonamide: Used in the synthesis of BTK, PI3K, and JAK-2 inhibitors.
These compounds share similar structural features but differ in their specific functional groups and applications.
生物活性
3-Nitro-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzenesulfonamide, also known as a key intermediate in the synthesis of Venetoclax, has garnered attention for its biological activities, particularly in relation to cancer treatment and antibacterial properties. This article aims to provide a comprehensive overview of the compound's biological activity, including relevant data tables, case studies, and research findings.
- Chemical Name : this compound
- CAS Number : 1228779-96-1
- Molecular Formula : C12H17N3O5S
- Molecular Weight : 315.35 g/mol
The compound is primarily utilized as an intermediate in the synthesis of Venetoclax, a drug used to treat chronic lymphocytic leukemia (CLL) and small lymphocytic lymphoma (SLL). Venetoclax functions by selectively inhibiting the B-cell lymphoma 2 (BCL-2) protein, which is crucial for cancer cell survival. The structural modifications provided by the tetrahydropyran moiety enhance the compound's lipophilicity and bioavailability, contributing to its efficacy in therapeutic applications .
Anticancer Activity
- Inhibition of BCL-2 : The primary biological activity associated with this compound is its role in synthesizing Venetoclax. Studies have demonstrated that Venetoclax effectively induces apoptosis in BCL-2-dependent cancer cells, leading to significant tumor regression in patients with CLL .
- Case Study - Venetoclax Efficacy :
Antibacterial Activity
Recent investigations into the antibacterial properties of sulfonamide derivatives have revealed promising results:
- In Vitro Studies : Compounds structurally similar to this compound exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, derivatives with electron-withdrawing groups showed enhanced potency against E. coli and Staphylococcus aureus .
- Minimum Inhibitory Concentration (MIC) :
Data Table: Biological Activity Summary
属性
IUPAC Name |
3-nitro-4-(oxan-4-ylmethoxy)benzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O6S/c13-21(17,18)10-1-2-12(11(7-10)14(15)16)20-8-9-3-5-19-6-4-9/h1-2,7,9H,3-6,8H2,(H2,13,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTPZILUWHCLEPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=C(C=C(C=C2)S(=O)(=O)N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。